N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide
Description
N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide is a diamide derivative featuring a 5-chloro-2-methoxyphenyl aromatic ring and a branched aliphatic chain with hydroxy, methyl, and methylsulfanyl substituents.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-15(21,6-7-23-3)9-17-13(19)14(20)18-11-8-10(16)4-5-12(11)22-2/h4-5,8,21H,6-7,9H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYWGKNOKANXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, biological activities, and physicochemical properties.
Structural and Functional Analysis
- Core Backbone: The target compound’s ethanediamide core distinguishes it from sulfonamide-based analogs (e.g., ). Sulfentrazone and etobenzanid rely on sulfonamide/benzamide backbones, which are common in herbicides due to their stability and enzyme-inhibitory properties .
- Chlorine enhances electronegativity, while methoxy improves lipophilicity. The methylsulfanyl group in the target compound contrasts with sulfonamides’ sulfonyl groups. Sulfanyl (thioether) is less oxidized, increasing lipid solubility and possibly altering metabolic stability .
Biological Activity :
- Sulfonamide derivatives (e.g., ) show broad-spectrum activity, while diamides are less explored. The target compound’s hydroxy group may confer antioxidant or phase I metabolic resistance.
- Compared to sulfentrazone (ALS inhibitor), the target compound’s lack of a triazole ring suggests a different mode of action, possibly involving redox or signaling pathways.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The hydroxy and amide groups in the target compound likely improve aqueous solubility relative to purely aromatic sulfonamides (e.g., logP reduction by ~1–2 units) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
